Cas no 55088-52-3 (2-phenylbut-1-en-1-one)
2-phenylbut-1-en-1-one structure
Product Name:2-phenylbut-1-en-1-one
CAS-nummer:55088-52-3
MF:C10H10O
MW:146.185802936554
CID:375297
PubChem ID:6429333
Update Time:2025-04-19
2-phenylbut-1-en-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-phenylbut-1-en-1-one
- 2-phenylbutenal
- 2-phenylbut-2-enal
- FEMA No. 3224
- EINECS 259-476-5
- alpha -ethylidene benzene acetaldehyde
- BENZENEACETALDEHYDE, .ALPHA.-ETHYLIDENE-, (E)-
- (E)-2-phenylbut-2-enal
- MFCD00053158
- 2-Phenyl-Crotonaldehyde
- alpha -ethylidene-phenylacetaldehyde
- alpha-Ethylidenebenzeneacetaldehyde
- SCHEMBL950633
- Benzeneacetaldehyde, alpha-ethylidene-, (E)-
- alpha -ethylidenbenzeneacetaldehyde
- 2-Phenyl-2-buten-1-al
- 2-PHENYL-2-BUTENAL
- Phenylcrotonaldehyd
- FEMA 3224
- BENZENEACETALDEHYDE, .ALPHA.-ETHYLIDENE-, (.ALPHA.E)-
- NS00049278
- a-Ethylidenebenzeneacetaldehyde, 9CI
- 55088-52-3
- Crotonaldehyde, 2-phenyl-
- (2E)-2-phenylbut-2-enal
- 54075-09-1
- Benzeneacetaldehyde, alpha-ethylidene-, (alphaE)-
- FEMA No. 3224, E-
- AKOS025396900
- CHEBI:89904
- EINECS 224-567-0
- 2-Phenyl-2-butenal,(E)+(Z)
- alpha-Phenylcrotonaldehyde
- alpha-Ethylidene-Benzeneacetaldehyde
- 2-Phenylcrotonaldehyde
- (E)-2-Phenylcrotonaldehyde
- N8EMO6YRV9
- E8991Q8HSC
- 4411-89-6
- UNII-E8991Q8HSC
- a-Ethylidene-Benzeneacetaldehyde
- 2-Phenylacetaldehyde, alpha -ethylidene
- (2e)-2-phenyl-2-butenal
- 2-Butenal, 2-phenyl
- UNII-N8EMO6YRV9
- 2-Phenyl-2-butenal, (2E)-
- 2-Phenyl-2-butenal, (E)+(Z)
- Q27162088
-
- Inchi: 1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-
- InChI-sleutel: DYAOGZLLMZQVHY-MBXJOHMKSA-N
- LACHT: O=C/C(=C/C)/C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 146.0732
- Monoisotopische massa: 146.073165
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 152
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1
- XLogP3: 2.2
Experimentele eigenschappen
- Dichtheid: 0.957
- Kookpunt: 198.1°C at 760 mmHg
- Vlampunt: 69.3°C
- Brekindex: 1.508
- PSA: 17.07
2-phenylbut-1-en-1-one Gerelateerde literatuur
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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